6-methyl-4-(3-methylphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione
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Overview
Description
6-methyl-4-(3-methylphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione is a complex organic compound belonging to the class of pyranoquinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-4-(3-methylphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a substituted aniline and a suitable aldehyde, the intermediate Schiff base can be formed, which then undergoes cyclization in the presence of a catalyst to yield the desired pyranoquinoline structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-methyl-4-(3-methylphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinolines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology
Biologically, pyranoquinolines have shown promise in various assays, indicating potential antimicrobial, antifungal, and anticancer activities. This makes them valuable in the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound are being investigated for their potential as drug candidates. Their ability to interact with biological targets makes them suitable for further pharmacological studies.
Industry
Industrially, this compound can be used in the synthesis of dyes, pigments, and other materials that require stable and complex organic structures.
Mechanism of Action
The mechanism by which 6-methyl-4-(3-methylphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to various biological responses. The exact pathways depend on the specific application and the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
4(3H)-Quinazolinone Derivatives: These compounds share a similar core structure but differ in their substitution patterns and biological activities.
4H-Pyrrolo[3,2,1-ij]quinoline: Another related compound with a different ring fusion pattern.
Uniqueness
6-methyl-4-(3-methylphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C20H17NO3 |
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Molecular Weight |
319.4 g/mol |
IUPAC Name |
6-methyl-4-(3-methylphenyl)-3,4-dihydropyrano[3,2-c]quinoline-2,5-dione |
InChI |
InChI=1S/C20H17NO3/c1-12-6-5-7-13(10-12)15-11-17(22)24-19-14-8-3-4-9-16(14)21(2)20(23)18(15)19/h3-10,15H,11H2,1-2H3 |
InChI Key |
BRGCRAQIIFDRTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2CC(=O)OC3=C2C(=O)N(C4=CC=CC=C43)C |
Origin of Product |
United States |
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